2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antibacterial and antiprotozoal activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: An imidazole derivative with antifungal and antihelmintic properties.
Uniqueness
2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and benzyl substitution make it a versatile compound for various applications, distinguishing it from other imidazole and benzimidazole derivatives.
Properties
IUPAC Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-5,6-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-9-16-17(10-13(12)2)23-20(22-16)28-19-18(25(26)27)21-14(3)24(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVASXQFZVWRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SC3=C(N=C(N3CC4=CC=CC=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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